2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate
Overview
Description
“2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate” is a chemical compound with the CAS number 17994-15-9 . It is also known as sempervirine .
Synthesis Analysis
Sempervirine has been synthesized in three steps from hexahydroisochroman-3-one and N-2-(3-indolyl)-ethylamine (tryptamine). The condensation product arising from these two on double cyclization with phosphoryl chloride yielded the 3,4-dehydroyohimbane derivative. Aromatization of rings C and D of this compound with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in glacial acetic acid, followed by basification, generated sempervirine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 335.4 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Multicomponent Domino Reaction Synthesis
The compound is involved in the cerium(IV) ammonium nitrate (CAN)-catalyzed sequential multicomponent reaction. This reaction facilitates the synthesis of highly substituted indolo[2,3-a]quinolizines through a domino process. This process is characterized by the creation of two C-C and two C-N bonds, generating two rings in a single synthetic operation. The reaction demonstrates a high level of diastereoselectivity, producing compounds with a trans relationship between the H-2 and H-12b protons, highlighting its significance in the efficient and selective synthesis of complex heterocyclic compounds (Suryavanshi, Sridharan, & Menéndez, 2013).
Structural and Vibrational Spectroscopy Studies
Adducts of silver(I) oxyanion salts with pyridine and piperidine bases containing non-coordinating 2(,6)-substituents have been synthesized and characterized. These studies offer insights into the coordination modes and structural variations of silver(I) complexes. The findings are crucial for understanding the role of different anions and substituents in modulating the properties of silver(I) complexes, which could inform the development of novel materials and catalysts (Bowmaker et al., 2005).
Polymorphs and Salts Characterization
Research on 4-nitro-N-(quinolin-8-yl)benzamide polymorphs and their salts, including the nitrate variant, elucidates the impact of different anionic counterparts on the molecular and crystal structure. These studies are pivotal in the field of crystal engineering and pharmaceutical science, offering pathways to tailor the physical properties of compounds through the strategic selection of anionic components (Khakhlary & Baruah, 2014).
Synthesis and Antimicrobial Activity of Complexes
The synthesis of organic ligands and their polymeric silver(I) complexes, such as [Ag2L(NO3)2]n, reveals the structural intricacies and antimicrobial potential of these compounds. These complexes represent a promising area of research in developing new antimicrobial agents with potential applications in healthcare and material science to combat microbial resistance (Diana et al., 2018).
Properties
IUPAC Name |
16,17,18,19-tetrahydro-3H-yohimban-13-ium;nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2.NO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h3-4,7-12H,1-2,5-6H2;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMOCMWCFIQGMK-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C[N+]3=C(C=C2C1)C4=C(C=C3)C5=CC=CC=C5N4.[N+](=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17994-15-9, 5436-46-4 | |
Record name | 1H-Benz[g]indolo[2,3-a]quinolizin-6-ium, 2,3,4,13-tetrahydro-, nitrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17994-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sempervirine, nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017994159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 21728 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,13-tetrahydro-1H-benz[g]indole[2,3-a]quinolizin-6-ium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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